2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common method includes the formation of the benzoate ester through esterification reactions. The furan-2-yl group is introduced via a formylation reaction, followed by the formation of the imino and amido groups through condensation reactions. The ethoxy group is added through an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and imino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl acetate
- 2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl propionate
Uniqueness
2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O6 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H21N3O6/c1-2-30-20-13-16(10-11-18(20)32-23(29)17-7-4-3-5-8-17)14-25-26-21(27)15-24-22(28)19-9-6-12-31-19/h3-14H,2,15H2,1H3,(H,24,28)(H,26,27)/b25-14+ |
InChI Key |
HYCSXNOVLBRVCS-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.